Negligible Monoamine Transporter Affinity: A Clear Off-Target Advantage Over Cathinone-Derived Analogs
A derivative of 3',4'-difluoropropiophenone, 2-(tert-butylamino)-1-(3,4-difluorophenyl)propan-1-one, demonstrates Ki values greater than 10,000 nM for the human norepinephrine (NET), serotonin (SERT), and dopamine (DAT) transporters [1]. This minimal affinity contrasts sharply with the potent transporter inhibition (often Ki < 100 nM) typical of cathinone-based stimulants, such as bupropion [2][3]. The 3',4'-difluoro substitution pattern, when incorporated into a tertiary amine structure, results in a chemical space that is essentially devoid of monoamine transporter activity.
| Evidence Dimension | Binding Affinity (Ki) for Monoamine Transporters |
|---|---|
| Target Compound Data | Ki > 10,000 nM for human NET, SERT, and DAT |
| Comparator Or Baseline | Cathinone class (e.g., bupropion): Ki values typically in the low nanomolar to micromolar range |
| Quantified Difference | At least 100-fold lower affinity |
| Conditions | Displacement of [125I]RTI55 from cloned human transporters expressed in HEK293 cells [1] |
Why This Matters
This data confirms that the 3',4'-difluorophenyl scaffold does not confer psychostimulant activity, eliminating a major off-target liability and making it a safer, more suitable choice for CNS drug discovery programs not targeting monoamine transporters.
- [1] BindingDB. BDBM50302940: 2-(tert-butylamino)-1-(3,4-difluorophenyl)propan-1-one. Ki data for NET, SERT, DAT. View Source
- [2] Springer. The Use and Abuse of Synthetic Cathinones (aka “Bath Salts”). View Source
- [3] NCBI MeSH. Synthetic Cathinone. View Source
